molecular formula C13H18ClNO3 B2733817 2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl CAS No. 1353497-01-4

2-(1-Methylpiperidin-4-yloxy)benzoic acid hcl

Cat. No.: B2733817
CAS No.: 1353497-01-4
M. Wt: 271.74
InChI Key: XWWNIAAADXPKIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 2-(1-Methylpiperidin-4-yloxy)benzoic acid hydrochloride lies in its specific structure, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14-8-6-10(7-9-14)17-12-5-3-2-4-11(12)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWNIAAADXPKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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